

An In-depth Technical Guide to D-Ribopyranosylamine: Physical and Chemical Properties

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Compound of Interest

Compound Name: *D-Ribopyranosylamine*

Cat. No.: *B1354860*

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Introduction

D-Ribopyranosylamine is a monosaccharide derivative belonging to the glycosylamine class of compounds. It is structurally characterized by a pyranose (six-membered) ring derived from D-ribose, with an amino group replacing the hydroxyl group at the anomeric carbon. While its parent molecule, D-ribose, is a fundamental component of nucleic acids and vital to cellular metabolism, **D-Ribopyranosylamine** and other glycosylamines are gaining interest for their roles as synthetic intermediates and their potential biological activities. This guide provides a comprehensive overview of the known physical and chemical properties of **D-Ribopyranosylamine**, detailed experimental protocols, and an exploration of its potential, though currently underexplored, biological significance.

Physical and Chemical Properties

D-Ribopyranosylamine is a white to off-white crystalline solid. It is known to be hygroscopic and should be stored accordingly under inert atmosphere at low temperatures (-20°C) to prevent degradation.[1][2] The primary known physical and chemical data are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₁ NO ₄	[Calculated]
Molecular Weight	149.15 g/mol	[Calculated]
Melting Point	142-145 °C	[2]
Boiling Point	Not available	
Solubility	Slightly soluble in water and DMSO.	[1][2]
pKa	Not experimentally determined.	
Appearance	White to Off-White Solid	[1]
Stability	Hygroscopic	[1][2]

Structural Confirmation:

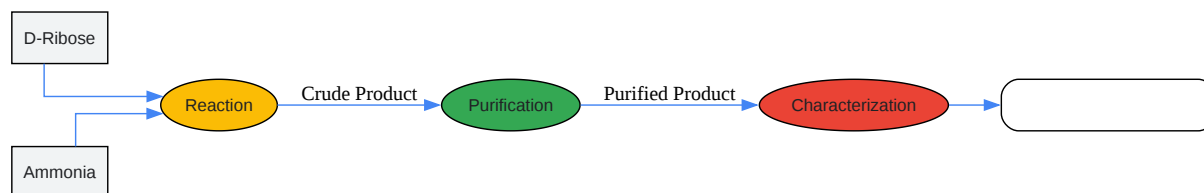
Single-crystal X-ray diffraction studies have confirmed that **β-D-Ribopyranosylamine** exists in a chair conformation, specifically the 4C1 form.[3] The beta (β) anomeric configuration is supported by the dihedral angles observed in its crystal structure.[3] The molecule exhibits a network of intra- and intermolecular hydrogen bonds.[3]

Experimental Protocols

Synthesis of β-D-Ribopyranosylamine

A common method for the synthesis of **β-D-Ribopyranosylamine** involves the reaction of D-ribose with ammonia.[3]

Workflow for the Synthesis of β-D-Ribopyranosylamine:



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Caption: General workflow for the synthesis of β -D-Ribopyranosylamine.

Detailed Protocol:

While the specific reaction conditions such as solvent, temperature, and reaction time can vary, a general procedure is as follows:

- **Reaction Setup:** D-ribose is dissolved in a suitable solvent, typically an alcohol such as methanol or ethanol.
- **Introduction of Ammonia:** Ammonia gas is bubbled through the solution, or a solution of ammonia in the chosen solvent is added. The reaction is often carried out at room temperature or with gentle heating.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of D-ribose and the formation of the product.
- **Work-up and Purification:** Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of alcohol and ether, to yield crystalline β -D-Ribopyranosylamine.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectroscopy are crucial for confirming the structure and stereochemistry of **D-Ribopyranosylamine**. While a complete, assigned spectrum for the unsubstituted **D-Ribopyranosylamine** is not readily available in the public domain, analysis of related derivatives provides insight into the expected spectral features.[1][4]

Experimental Workflow for NMR Analysis:



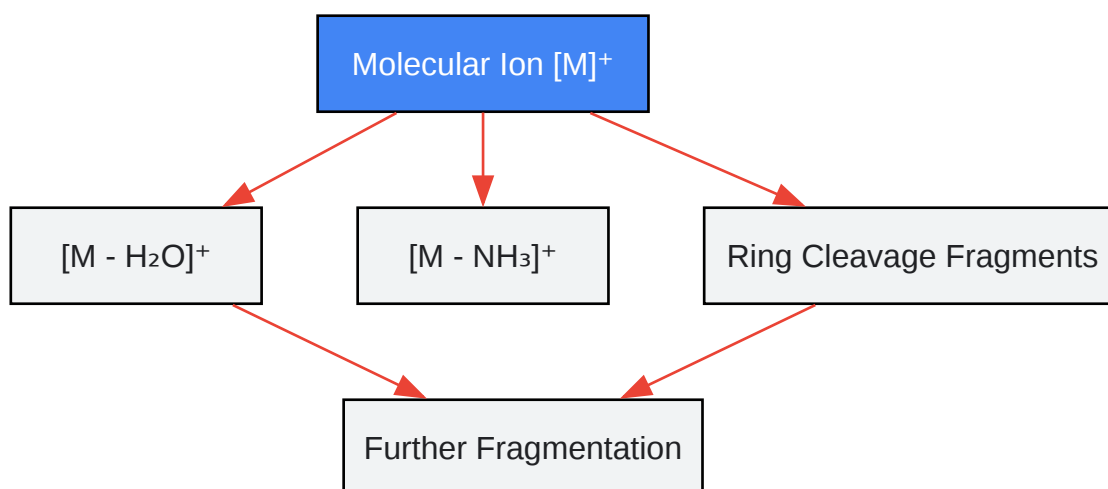
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Caption: Standard workflow for the NMR analysis of **D-Ribopyranosylamine**.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **D-Ribopyranosylamine**. The fragmentation of glycosylamines is influenced by the sugar moiety and the nature of the amino group.

Logical Relationship in Mass Spectrometry Fragmentation:



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Caption: Potential fragmentation pathways for **D-Ribopyranosylamine** in mass spectrometry.

Biological Significance and Signaling Pathways

The direct biological functions and involvement of **D-Ribopyranosylamine** in specific signaling pathways remain largely uncharacterized in published literature. However, the broader class of glycosylamines is known to play roles in various biological processes.

- **Enzyme Inhibition:** Some glycosylamines act as inhibitors of glycosidases, enzymes that hydrolyze glycosidic bonds. This inhibitory activity makes them of interest in the development of therapeutics for metabolic disorders.
- **Synthetic Intermediates:** Glycosylamines are valuable precursors in the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies.
- **Maillard Reaction:** **D-Ribopyranosylamine** can be an intermediate in the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the heating of food.

Given the structural similarity of **D-Ribopyranosylamine** to ribose, it is plausible that it could interact with enzymes and receptors that recognize ribose or its derivatives. However, specific signaling pathways directly modulated by **D-Ribopyranosylamine** have not yet been identified. Future research may explore its potential role in pathways involving purine and pyrimidine metabolism or as a modulator of ribose-dependent cellular processes.

Conclusion

D-Ribopyranosylamine is a carbohydrate derivative with well-defined structural features but whose biological role is yet to be fully elucidated. This guide has summarized the currently available data on its physical and chemical properties and provided an overview of relevant experimental protocols. The lack of extensive research into its biological functions, particularly its interaction with signaling pathways, represents a significant knowledge gap and a promising area for future investigation. For researchers in drug development, the potential of **D-Ribopyranosylamine** as a synthetic precursor for novel nucleoside analogues remains a key area of interest. Further studies are warranted to unlock the full potential of this intriguing molecule.

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